Pharmacological Selectivity: Equipotent Noradrenaline Uptake Inhibition vs. Parent Drug with Reduced Anticholinergic Burden
In a direct head-to-head in vitro comparison, the 10-hydroxylated metabolites (including 10-hydroxyamitriptyline) were found to be equipotent with the parent drug, amitriptyline, as inhibitors of noradrenaline uptake. However, they exhibited a significantly reduced anticholinergic profile compared to both amitriptyline and its primary active metabolite, nortriptyline [1].
| Evidence Dimension | Noradrenaline uptake inhibition potency |
|---|---|
| Target Compound Data | Equipotent with amitriptyline (potency reported as equipotent) |
| Comparator Or Baseline | Amitriptyline (parent drug) and Nortriptyline (more potent NA inhibitor, less potent 5-HT inhibitor) |
| Quantified Difference | 10-hydroxyamitriptyline is equipotent to amitriptyline for noradrenaline uptake inhibition, whereas nortriptyline is a more potent inhibitor of noradrenaline than serotonin. All metabolites are 'less anticholinergic' than amitriptyline and nortriptyline. |
| Conditions | In vitro: Noradrenaline uptake in mouse atria; Serotonin uptake in rabbit thrombocytes; Anticholinergic activity in guinea-pig ileum. |
Why This Matters
This distinct pharmacological profile is essential for research aiming to dissect the contributions of individual metabolites to amitriptyline's therapeutic and side effect profiles, a task not possible with other metabolites like nortriptyline or the parent drug alone.
- [1] Hyttel, J., Christensen, A. V., & Fjalland, B. (1980). Neuropharmacological Properties of Amitriptyline, Nortriptyline and their Metabolites. Acta Pharmacologica et Toxicologica, 47, 53-57. View Source
